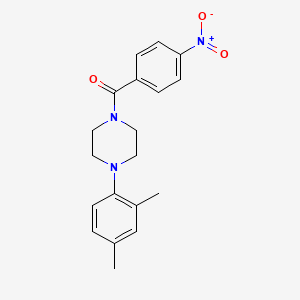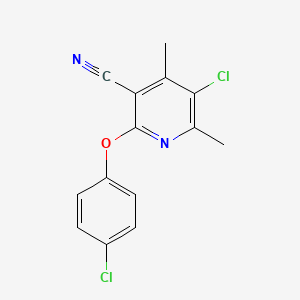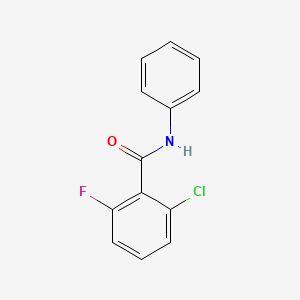
1,4-bis(3-methyl-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-bis(3-methyl-2-furoyl)piperazine, also known as BMFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. BMFP has been synthesized and studied for its potential use as a drug delivery system, as well as its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,4-bis(3-methyl-2-furoyl)piperazine involves the formation of stable complexes with drugs or genetic material. These complexes can then be targeted to specific cells or tissues, allowing for more effective drug delivery or gene therapy. 1,4-bis(3-methyl-2-furoyl)piperazine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,4-bis(3-methyl-2-furoyl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-bis(3-methyl-2-furoyl)piperazine can inhibit the growth of cancer cells and bacteria. 1,4-bis(3-methyl-2-furoyl)piperazine has also been shown to have anti-inflammatory effects and can protect against oxidative stress. In vivo studies have demonstrated that 1,4-bis(3-methyl-2-furoyl)piperazine can effectively deliver drugs to specific tissues and cells, leading to improved therapeutic outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system has several advantages, including improved drug efficacy, reduced toxicity, and targeted drug delivery. 1,4-bis(3-methyl-2-furoyl)piperazine is also relatively easy to synthesize and can be modified to optimize drug delivery. However, the use of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system also has limitations, including the potential for immunogenicity and the need for further optimization to improve drug delivery efficiency.
Orientations Futures
There are several potential future directions for the study of 1,4-bis(3-methyl-2-furoyl)piperazine. One area of research is the optimization of 1,4-bis(3-methyl-2-furoyl)piperazine as a drug delivery system, including the development of new 1,4-bis(3-methyl-2-furoyl)piperazine derivatives with improved drug delivery efficiency. Another area of research is the use of 1,4-bis(3-methyl-2-furoyl)piperazine in gene therapy, including the development of 1,4-bis(3-methyl-2-furoyl)piperazine-based gene delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-bis(3-methyl-2-furoyl)piperazine, including its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine involves the reaction of 1,4-diaminopiperazine with 3-methyl-2-furoyl chloride. This reaction results in the formation of 1,4-bis(3-methyl-2-furoyl)piperazine, which can be purified through recrystallization or chromatography. The synthesis of 1,4-bis(3-methyl-2-furoyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
Applications De Recherche Scientifique
1,4-bis(3-methyl-2-furoyl)piperazine has been studied extensively for its potential applications in drug delivery systems. Due to its unique structure, 1,4-bis(3-methyl-2-furoyl)piperazine can form stable complexes with various drugs, allowing for targeted drug delivery to specific tissues or cells. 1,4-bis(3-methyl-2-furoyl)piperazine has been used as a carrier for anti-cancer drugs, antibiotics, and anti-inflammatory agents. 1,4-bis(3-methyl-2-furoyl)piperazine has also been studied for its potential use in gene therapy, as it can effectively deliver genetic material to cells.
Propriétés
IUPAC Name |
[4-(3-methylfuran-2-carbonyl)piperazin-1-yl]-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-3-9-21-13(11)15(19)17-5-7-18(8-6-17)16(20)14-12(2)4-10-22-14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBHPALDMDLZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3-Methyl-furan-2-carbonyl)-piperazin-1-yl]-(3-methyl-furan-2-yl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)

![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)



![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)
